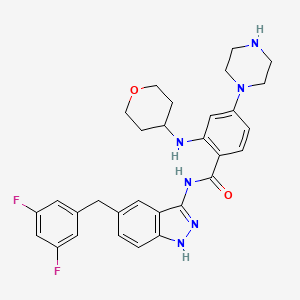

Alk-IN-28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1108743-80-1 |

|---|---|

Molecular Formula |

C30H32F2N6O2 |

Molecular Weight |

546.6 g/mol |

IUPAC Name |

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-2-(oxan-4-ylamino)-4-piperazin-1-ylbenzamide |

InChI |

InChI=1S/C30H32F2N6O2/c31-21-14-20(15-22(32)17-21)13-19-1-4-27-26(16-19)29(37-36-27)35-30(39)25-3-2-24(38-9-7-33-8-10-38)18-28(25)34-23-5-11-40-12-6-23/h1-4,14-18,23,33-34H,5-13H2,(H2,35,36,37,39) |

InChI Key |

SKXAZUOZHANICG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NC2=C(C=CC(=C2)N3CCNCC3)C(=O)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Alk-IN-28: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in oncology, particularly in non-small cell lung cancer (NSCLC) where ALK gene rearrangements lead to oncogenic fusion proteins. The development of small molecule ALK inhibitors has significantly improved patient outcomes. This technical guide provides an in-depth overview of the discovery and synthesis of Alk-IN-28, a potent ALK inhibitor. This compound, also referred to as compound 22 in the primary literature, demonstrates significant inhibitory activity against ALK. This document will detail the experimental protocols for its synthesis and biological evaluation, present quantitative data in a structured format, and illustrate the relevant biological pathways and experimental workflows.

Discovery and Rationale

The discovery of this compound is rooted in the ongoing effort to develop novel ALK inhibitors with improved potency and selectivity. The core chemical scaffold of this compound was designed to interact with the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its phosphorylation activity and downstream signaling. The design strategy likely focused on optimizing interactions with key amino acid residues within the ALK active site to achieve high-affinity binding.

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of ALK, exhibiting an IC50 value of 0.013 μM in antiproliferative assays against the human KARPAS-299 anaplastic large cell lymphoma cell line, which is known to harbor an NPM-ALK fusion. The inhibition of ALK by this compound disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.

The primary signaling cascade affected by this compound is the ALK signaling pathway. In cancer cells with ALK fusion proteins, the kinase is constitutively active, leading to the activation of several downstream pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. These pathways play a central role in promoting cell growth, proliferation, and survival. By inhibiting ALK, this compound effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line | Assay |

| IC50 | 0.013 µM | KARPAS-299 | Antiproliferative Activity (72 hr incubation) |

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A generalized synthetic workflow is outlined below. The detailed experimental protocols are provided in the subsequent section.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and biological evaluation of this compound, based on established methodologies for similar compounds.

General Chemistry Methods

All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (0.25 mm) and visualized with UV light. Flash column chromatography was performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.

Synthesis of this compound (Compound 22)

The synthesis of this compound is not explicitly detailed in the public domain. However, based on its chemical structure, a plausible synthetic route can be proposed, which would typically involve the coupling of key intermediates. The general steps would likely include:

-

Synthesis of the Pyrimidine Core: A di-substituted pyrimidine would be synthesized, likely through condensation reactions.

-

Functionalization of the Phenyl Rings: The two phenyl rings would be functionalized with the morpholino and the acetamide side chains, respectively. This would involve standard aromatic substitution and amide coupling reactions.

-

Coupling of Intermediates: The final step would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to connect the pyrimidine core with the functionalized phenyl rings.

Note: Without access to the specific publication's supplementary information, a precise, step-by-step protocol cannot be provided. The above represents a general and logical approach to the synthesis of a molecule with the structure of this compound.

In Vitro Antiproliferative Assay

The antiproliferative activity of this compound was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Culture: KARPAS-299 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

The following day, cells were treated with various concentrations of this compound (typically in a serial dilution) for 72 hours.

-

After the incubation period, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

-

The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a potent ALK inhibitor with significant antiproliferative activity in a relevant cancer cell line. Its discovery adds to the growing arsenal of targeted therapies for ALK-driven malignancies. The synthesis of this compound, while not publicly detailed, likely follows established synthetic methodologies for this class of compounds. The provided experimental protocols for its biological evaluation offer a framework for further investigation and characterization of this and similar ALK inhibitors. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic properties, and potential for clinical development.

The Role of Anaplastic Lymphoma Kinase (ALK) in Non-Small-Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical oncogenic driver in a subset of non-small-cell lung cancer (NSCLC), leading to a paradigm shift in the treatment of this disease. First identified in anaplastic large-cell lymphoma, the discovery of ALK gene rearrangements in NSCLC in 2007 opened the door to targeted therapies that have significantly improved patient outcomes. This technical guide provides an in-depth overview of the role of ALK in NSCLC, from its molecular biology and signaling pathways to diagnostic approaches, therapeutic interventions, and mechanisms of resistance.

The ALK Gene and Oncogenic Activation in NSCLC

The ALK gene, located on chromosome 2p23, encodes a receptor tyrosine kinase. In NSCLC, the primary mechanism of ALK activation is a chromosomal rearrangement, most commonly an inversion on the short arm of chromosome 2 that fuses the 5' end of the echinoderm microtubule-associated protein-like 4 (EML4) gene with the 3' end of the ALK gene.[1][2] This fusion results in the expression of a chimeric EML4-ALK protein with a constitutively active ALK kinase domain.[3] The coiled-coil domain of EML4 facilitates dimerization of the fusion protein, leading to autophosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation, survival, and invasion.[3]

While EML4 is the most common fusion partner, accounting for approximately 85% of ALK rearrangements in NSCLC, other partners have been identified.[4][5] The prevalence of ALK rearrangements in NSCLC is estimated to be between 3-7%.[6][7] These rearrangements are more frequently observed in younger patients, never or light smokers, and in those with adenocarcinoma histology.[6][8]

Prevalence of EML4-ALK Variants

Several variants of the EML4-ALK fusion have been identified, differing by the breakpoint in the EML4 gene. The most common variants are variant 1, variant 2, and variant 3.[9][10][11][12]

| EML4-ALK Variant | Pooled Prevalence (95% CI) | Reference |

| Variant 1 | 40.38% (34.83-45.93%) | [9] |

| Variant 2 | 6.59% (4.27-8.91%) | [9] |

| Variant 3 | 26.54% (20.89-32.2%) | [9] |

ALK Signaling Pathways in NSCLC

The constitutively active EML4-ALK fusion protein activates several downstream signaling pathways crucial for oncogenesis. These include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[13][14][15][16] Activation of these pathways promotes cell proliferation, survival, and inhibits apoptosis.

ALK Signaling Pathways in NSCLC

Diagnostic Methodologies for ALK Rearrangements

Accurate detection of ALK rearrangements is crucial for identifying patients who will benefit from ALK-targeted therapies. Several methods are available, each with its own advantages and limitations.

Fluorescence In Situ Hybridization (FISH)

FISH is considered the gold standard for detecting ALK gene rearrangements.[3] It utilizes break-apart probes that bind to the 3' and 5' ends of the ALK gene. In a normal cell, the probes are co-localized, producing a fused signal. In a cell with an ALK rearrangement, the probes are separated, resulting in distinct red and green signals.

ALK FISH Experimental Workflow

Experimental Protocol: ALK FISH on FFPE Tissue

-

Deparaffinization and Pre-treatment: Sections (4-5 µm) are deparaffinized in xylene and rehydrated through a series of graded ethanol washes. Slides are then incubated in a pre-treatment solution at 80°C.[17][18]

-

Protease Digestion: Tissues are treated with a protease solution to unmask the target DNA.

-

Denaturation: The tissue DNA and the FISH probe are denatured at 73°C for 5 minutes.

-

Hybridization: The probe is applied to the tissue, and hybridization occurs overnight at 37°C in a humidified chamber.

-

Post-Hybridization Washes: Slides are washed in a stringent wash buffer to remove non-specifically bound probe.

-

Counterstaining and Analysis: The slides are counterstained with DAPI, and at least 50 tumor cell nuclei are analyzed under a fluorescence microscope for the presence of split signals. A sample is considered positive if >15% of tumor cells show split signals.[3]

Immunohistochemistry (IHC)

IHC detects the expression of the ALK protein. It is a more widely available and less technically demanding method than FISH. The FDA-approved VENTANA ALK (D5F3) CDx Assay is a commonly used IHC test.[19][20]

Experimental Protocol: ALK IHC (VENTANA ALK D5F3 CDx Assay)

-

Antigen Retrieval: Deparaffinized sections are subjected to heat-induced epitope retrieval.

-

Primary Antibody Incubation: The slides are incubated with the D5F3 primary antibody.

-

Detection: A polymer-based detection system with a DAB chromogen is used to visualize the antibody binding.

-

Counterstaining and Analysis: Slides are counterstained with hematoxylin. A positive result is defined by the presence of strong granular cytoplasmic staining in tumor cells.[19][21]

Next-Generation Sequencing (NGS)

NGS can identify ALK fusions and other genetic alterations simultaneously. Both DNA-based and RNA-based NGS panels are available. RNA-based NGS is generally more sensitive for detecting fusions.[5][22][23][24]

Experimental Protocol: RNA-based NGS for ALK Fusion Detection

-

RNA Extraction: RNA is extracted from FFPE tissue sections.

-

Library Preparation: RNA is converted to cDNA, and sequencing adapters are ligated to the fragments.

-

Target Enrichment: The library is enriched for ALK and other target genes using capture probes.

-

Sequencing: The enriched library is sequenced on an NGS platform.

-

Data Analysis: Sequencing data is analyzed using a bioinformatics pipeline to identify fusion transcripts.

Therapeutic Strategies: ALK Tyrosine Kinase Inhibitors (TKIs)

The development of ALK TKIs has revolutionized the treatment of ALK-positive NSCLC. These drugs are small molecules that competitively inhibit the ATP-binding site of the ALK kinase domain, thereby blocking downstream signaling.[25][26]

Generations of ALK Inhibitors

Three generations of ALK inhibitors have been developed, each with improved potency, selectivity, and central nervous system (CNS) penetration.[21]

-

First-Generation: Crizotinib

-

Second-Generation: Ceritinib, Alectinib, Brigatinib

-

Third-Generation: Lorlatinib

Clinical Efficacy of ALK Inhibitors

Clinical trials have demonstrated the superior efficacy of ALK inhibitors compared to chemotherapy in patients with ALK-positive NSCLC.

| Drug | Trial | Treatment Line | Comparator | Median PFS (months) | ORR (%) | Hazard Ratio (PFS) | Reference |

| Crizotinib | PROFILE 1014 | First-line | Chemotherapy | 10.9 vs 7.0 | 74 vs 45 | 0.45 | [7] |

| Ceritinib | ASCEND-4 | First-line | Chemotherapy | 16.6 vs 8.1 | 72.5 vs 26.7 | 0.55 | [17][27] |

| Alectinib | ALEX | First-line | Crizotinib | 34.8 vs 10.9 | 82.9 vs 75.5 | 0.43 | [27] |

| Brigatinib | ALTA-1L | First-line | Crizotinib | 24.0 vs 11.1 | 71 vs 60 | 0.49 | [6] |

| Lorlatinib | CROWN | First-line | Crizotinib | Not Reached vs 9.3 | 76 vs 58 | 0.28 | [6] |

Mechanisms of Resistance to ALK Inhibitors

Despite the initial dramatic responses, most patients eventually develop resistance to ALK inhibitors. Resistance mechanisms can be broadly classified as ALK-dependent (on-target) or ALK-independent (off-target).[4][13]

On-Target Resistance

-

Secondary Mutations in the ALK Kinase Domain: These mutations interfere with the binding of the ALK inhibitor. The G1202R mutation is a common resistance mechanism to second-generation inhibitors.[4]

-

ALK Gene Amplification: Increased copy number of the ALK fusion gene can lead to higher levels of the oncoprotein, overcoming the inhibitory effect of the drug.

Off-Target Resistance

-

Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as EGFR, MET, or KIT, can bypass the need for ALK signaling to drive tumor growth.[4]

-

Histologic Transformation: In some cases, the adenocarcinoma may transform into a different histology, such as small-cell lung cancer, which is less dependent on ALK signaling.

Mechanisms of Resistance to ALK Inhibitors

Future Directions

Research in the field of ALK-positive NSCLC is ongoing, with a focus on several key areas:

-

Development of Fourth-Generation ALK Inhibitors: These agents are designed to overcome resistance to third-generation inhibitors.

-

Combination Therapies: Combining ALK inhibitors with other targeted agents or chemotherapy to overcome resistance and improve outcomes.

-

Liquid Biopsies: Using circulating tumor DNA (ctDNA) to detect ALK fusions and monitor for the emergence of resistance mutations.

-

Understanding the Role of the Tumor Microenvironment: Investigating how the tumor microenvironment contributes to resistance and exploring immunotherapeutic approaches.

Conclusion

The identification of ALK rearrangements as a key driver in a subset of NSCLC has transformed the therapeutic landscape for these patients. The development of highly effective ALK inhibitors has led to significant improvements in progression-free and overall survival. However, acquired resistance remains a major clinical challenge. A deeper understanding of the molecular mechanisms of resistance is essential for the development of next-generation therapies and rational combination strategies to further improve outcomes for patients with ALK-positive NSCLC.

References

- 1. ovid.com [ovid.com]

- 2. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New advances in understanding the mechanisms and treatment challenges of ALK-targeted therapy resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prevalence and natural history of ALK positive non-small-cell lung cancer and the clinical impact of targeted therapy with ALK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The prevalence of EML4-ALK variants in patients with non-small-cell lung cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. amoydx.com [amoydx.com]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. ALK Rearrangement for NSCLC by FISH | MLabs [mlabs.umich.edu]

- 16. oncology.labcorp.com [oncology.labcorp.com]

- 17. An International Interpretation Study Using the ALK IHC Antibody D5F3 and a Sensitive Detection Kit Demonstrates High Concordance between ALK IHC and ALK FISH and between Evaluators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ALK (D5F3) CDx: an immunohistochemistry assay to identify ALK-positive NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel automated IHC staining system for quality control application in ALK immunohistochemistry testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comprehensive NGS profiling to enable detection of ALK gene rearrangements and MET amplifications in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tempus.com [tempus.com]

- 23. The Emerging Therapeutic Landscape of ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. karger.com [karger.com]

- 26. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]

Technical Guide: Methodologies for Characterizing the Binding Affinity of Novel Anaplastic Lymphoma Kinase (ALK) Inhibitors

Disclaimer: The compound "Alk-IN-28" is not described in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the principles and methodologies for determining the binding affinity of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, using data for representative compounds from published research.

Introduction to ALK and Its Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several cancers, such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL), the ALK gene undergoes chromosomal rearrangements, leading to the formation of oncogenic fusion proteins (e.g., EML4-ALK).[2][3] These fusion proteins result in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.[2][4]

ALK inhibitors are a class of targeted therapies that function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ALK kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling.[5] This guide details the experimental procedures used to quantify the binding affinity and inhibitory activity of novel compounds against the ALK protein.

Quantitative Data on Representative ALK Inhibitors

The inhibitory potency of a compound against ALK is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of ALK by 50%. The following table summarizes the IC50 values for several representative ALK inhibitors against the wild-type EML4-ALK fusion protein and common resistance mutations.

| Compound | ALK Variant | IC50 (nM) | Reference |

| Crizotinib | EML4-ALK | 20 | [6] |

| EML4-ALK L1196M | >200 | [7] | |

| EML4-ALK G1202R | >1000 | [7] | |

| Alectinib | EML4-ALK | 1.9 | [8] |

| EML4-ALK L1196M | 3.5 | [3] | |

| EML4-ALK G1202R | 12 | [3] | |

| Ceritinib | EML4-ALK | 0.15 | [8] |

| EML4-ALK L1196M | <25 | [8] | |

| EML4-ALK G1202R | ~309 | [8] | |

| Lorlatinib | EML4-ALK | 1 | [7] |

| EML4-ALK L1196M | 6 | [7] | |

| EML4-ALK G1202R | 80 | [8] |

Experimental Protocols

Biochemical Kinase Assays

Biochemical assays directly measure the enzymatic activity of purified ALK protein in the presence of an inhibitor. The ADP-Glo™ Kinase Assay is a common method.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal is generated by converting the produced ADP into ATP, which is then used in a luciferase/luciferin reaction.[9]

Detailed Protocol (based on Promega's ADP-Glo™ Kinase Assay): [9][10]

-

Reagent Preparation:

-

Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 40 mM MgCl2, 0.2 mg/ml BSA, 2 mM DTT).

-

Dilute the purified recombinant ALK enzyme and the substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1) in the 1X kinase buffer.

-

Prepare a solution of ATP at twice the final desired concentration in 1X kinase buffer.

-

Prepare serial dilutions of the test inhibitor in 1X kinase buffer with a constant final DMSO concentration (typically ≤1%).

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).

-

Add 2 µl of the diluted ALK enzyme.

-

Add 2 µl of the substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

-

Signal Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the ADP concentration.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Assays

Cell-based assays measure the effect of an inhibitor on ALK activity within a cellular context, typically by assessing cell viability or the phosphorylation status of ALK and its downstream targets.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture ALK-positive cancer cell lines (e.g., H3122 or H2228, which harbor the EML4-ALK fusion) in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the test inhibitor in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the inhibitor.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Assay:

-

Add MTT solution (e.g., 5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

-

Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess ALK inhibition, the phosphorylation status of ALK at specific tyrosine residues (e.g., Tyr1604) is measured using phospho-specific antibodies.

Detailed Protocol:

-

Cell Lysis:

-

Treat ALK-positive cells with the inhibitor for a specified time (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration in the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated ALK (p-ALK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total ALK and a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ALK signal to the total ALK signal to determine the extent of inhibition.

-

Visualization of Workflows and Pathways

Experimental Workflow for ALK Inhibitor Characterization

Caption: Experimental workflow for the characterization of a novel ALK inhibitor.

ALK Signaling Pathway and Inhibition

Caption: Simplified ALK signaling pathway and the point of inhibition.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. sketchviz.com [sketchviz.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. promega.com.cn [promega.com.cn]

- 9. promega.com [promega.com]

- 10. youtube.com [youtube.com]

In Vitro Efficacy of Alk-IN-28: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-28, also identified as compound 22, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC). This technical guide provides a consolidated overview of the available in vitro efficacy data for this compound, including detailed experimental protocols and an analysis of its impact on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel ALK-targeted therapies.

Quantitative Efficacy Data

The in vitro potency of this compound has been evaluated in various cellular and biochemical assays. The following table summarizes the key quantitative data, providing a comparative assessment of its inhibitory activity.

| Assay Type | Cell Line / Target | Parameter | Value | Reference |

| Cell Proliferation Assay | KARPAS-299 (Anaplastic Large Cell Lymphoma) | IC50 | 0.013 µM | [1] |

| Enzymatic Assay | ALK | IC50 | 6 nM | [2] |

| 3D-QSAR Study | Pyrimidine Derivatives | pIC50 | 9.55 |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pIC50 is the negative logarithm of the IC50 value.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the efficacy data, this section details the methodologies employed in the key in vitro experiments.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

-

KARPAS-299 cell line

-

This compound (compound 22)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed KARPAS-299 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

ALK Enzymatic Assay

This biochemical assay measures the direct inhibitory effect of this compound on the kinase activity of the ALK enzyme.

Materials:

-

Recombinant human ALK enzyme

-

Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (compound 22)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the ALK enzyme and the test compound to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to its Km value for the ALK enzyme.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used to produce a luminescent signal.

-

Detect the luminescent signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The constitutive activation of ALK in cancer cells drives downstream signaling pathways that promote cell proliferation, survival, and metastasis. This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK receptor, thereby blocking these oncogenic signals.

ALK Signaling Pathway

The following diagram illustrates the canonical ALK signaling pathway and the point of intervention by this compound.

Caption: ALK signaling pathway and inhibition by this compound.

Experimental Workflow for In Vitro Efficacy Testing

The logical flow for evaluating the in vitro efficacy of a novel ALK inhibitor like this compound is depicted in the diagram below.

Caption: General workflow for in vitro evaluation of ALK inhibitors.

Conclusion

The available in vitro data for this compound (compound 22) demonstrate its potent and specific inhibitory activity against the ALK tyrosine kinase. The low nanomolar to sub-micromolar IC50 values in both enzymatic and cell-based assays highlight its potential as a promising candidate for further preclinical and clinical development in the treatment of ALK-driven malignancies. The detailed experimental protocols provided in this guide are intended to facilitate the replication and extension of these findings by the scientific community. Further investigation into its effects on a broader range of ALK fusion variants and resistance mutations is warranted to fully characterize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of Alk-IN-28, an Anaplastic Lymphoma Kinase (ALK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1][2] Genetic alterations, such as chromosomal rearrangements, mutations, and amplifications, can lead to constitutive activation of ALK, promoting oncogenic signaling in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][3][4] These alterations drive downstream signaling cascades, primarily the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are critical for cancer cell proliferation, survival, and metastasis.[1][5] Consequently, ALK has emerged as a key therapeutic target, with several small molecule inhibitors developed to block its kinase activity.[3][6]

Alk-IN-28 is a potent inhibitor of anaplastic lymphoma kinase (ALK).[7] These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its biochemical potency, effects on cell viability and proliferation, and its mechanism of action in ALK-dependent cancer cell lines.

Biochemical Assays

ALK Kinase Activity Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against ALK kinase activity.

Materials:

-

Recombinant human ALK kinase domain

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)[7]

-

ADP-Glo™ Kinase Assay kit (Promega) or equivalent

-

384-well white plates

Protocol:

-

Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM.[7]

-

Add 5 µL of kinase buffer containing the ALK enzyme to each well of a 384-well plate.

-

Add 50 nL of the serially diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the generated ADP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation:

| Compound | Target | IC50 (nM) |

| This compound | ALK | Data |

| Crizotinib | ALK | Data |

Cell-Based Assays

Cell Viability and Proliferation Assays

These assays are used to assess the effect of this compound on the viability and growth of ALK-positive cancer cell lines.

Recommended Cell Lines:

-

H3122: NSCLC cell line with EML4-ALK fusion.[8]

-

Kelly: Neuroblastoma cell line with an ALK F1174L mutation.[4][9]

-

MKN-45: Gastric carcinoma cell line.[10]

-

HepG2: Hepatocellular carcinoma cell line.[10]

Materials:

-

ALK-positive and ALK-negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin/streptomycin)[8][10]

-

This compound (dissolved in DMSO)[7]

-

96-well clear or white-walled plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) or alamarBlue™ reagent.[6][8]

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the diluted this compound or DMSO (vehicle control).

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent or 10 µL of alamarBlue™ reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm for MTS or fluorescence with excitation at 560 nm and emission at 590 nm for alamarBlue™.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log concentration of this compound.

Data Presentation:

| Cell Line | ALK Status | This compound GI50 (µM) |

| H3122 | EML4-ALK | Data |

| Kelly | ALK F1174L | Data |

| A549 | ALK-negative | Data |

Mechanism of Action Assays

Western Blotting for ALK Signaling Pathway Inhibition

This protocol is to confirm that this compound inhibits the phosphorylation of ALK and its downstream signaling proteins.

Materials:

-

ALK-positive cells (e.g., H3122)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ALK (Tyr1604), anti-ALK, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed H3122 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

ALK Signaling Pathway

Caption: ALK signaling pathways leading to cell proliferation and survival.

Experimental Workflow for Cell Viability Assay

Caption: Step-by-step workflow for the cell viability assay.

Solubility and Storage

This compound should be dissolved in DMSO for stock solutions. For in vitro experiments, a stock solution of 100 mg/mL in DMSO can be prepared.[7] It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[7] When preparing working solutions, the DMSO stock should be further diluted in the appropriate buffer or cell culture medium.

References

- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase Inhibitor Screening Displayed ALK as a Possible Therapeutic Biomarker for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALK inhibitor - Wikipedia [en.wikipedia.org]

- 4. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Cell-Based Assays to Determine Alk-IN-28 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Dysregulation of ALK activity, often through chromosomal rearrangements, activating mutations, or amplification, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] The constitutive activation of ALK leads to the aberrant activation of downstream signaling pathways, primarily the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, promoting uncontrolled cell proliferation, survival, and metastasis.[1][3] Alk-IN-28 is a potent and specific inhibitor of ALK, targeting the ATP-binding pocket of the kinase domain to suppress its activity. These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound, from its impact on cell viability to its specific effects on ALK signaling pathways.

ALK Signaling Pathway

Oncogenic ALK fusions or mutations lead to constitutive kinase activity, triggering a cascade of downstream signaling events. Key pathways include the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways, which are crucial for cell growth, proliferation, and survival.[4][5] this compound inhibits the autophosphorylation of ALK, thereby blocking the activation of these critical downstream effectors.[4]

References

- 1. Integrated analysis of the clinical consequence and associated gene expression of ALK in ALK-positive human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Application Notes and Protocols for Alk-IN-28 in Xenograft Mouse Models

For Research Use Only

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1][2] In several types of cancer, such as non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma, genetic alterations like chromosomal rearrangements, gene amplifications, or point mutations lead to the constitutive activation of ALK.[1][3][4] This aberrant ALK activity drives oncogenesis by promoting uncontrolled cell proliferation and survival through the activation of key downstream signaling pathways.[5][6][7] Consequently, ALK has emerged as a significant therapeutic target, leading to the development of specific tyrosine kinase inhibitors (TKIs) that have shown remarkable efficacy in patients with ALK-positive tumors.[3][8][9]

Alk-IN-28 is a novel inhibitor of anaplastic lymphoma kinase.[5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in preclinical xenograft mouse models. Due to the limited availability of public data on this compound's in vivo efficacy, this document includes protocols and comparative data from other well-characterized ALK inhibitors to serve as a practical framework for experimental design.

Mechanism of Action: ALK Signaling Pathways

Constitutively active ALK fusion proteins or mutated ALK receptors trigger a complex signaling network essential for tumor cell proliferation and survival. The primary downstream cascades activated by ALK include the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[5][6][10] ALK inhibitors, including this compound, function by competitively binding to the ATP pocket of the ALK kinase domain, thereby blocking its autophosphorylation and subsequent activation of these downstream effectors.[4] This inhibition ultimately leads to suppressed cell growth and the induction of apoptosis in ALK-dependent cancer cells.

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Application Data: Efficacy of ALK Inhibitors in Xenograft Models

While specific in vivo efficacy data for this compound is not yet publicly available, the following table summarizes representative data from preclinical studies of other potent ALK inhibitors in cell line-derived xenograft (CDX) models. This information can be used to establish baseline expectations for studies involving novel ALK inhibitors like this compound.

| Compound | Cell Line | Mouse Model | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

| Compound 18d | H2228 (NSCLC) | Xenograft Mice | 20 mg/kg/day | Not Specified | 75.0% - 86.0% | [11] |

| Ceritinib | H2228 (NSCLC) | Xenograft Mice | 20 mg/kg/day | Not Specified | 72.0% | [11] |

| Alectinib | H2228 (NSCLC) | Nude Mice | 8 mg/kg/day | 7 days | Significant YAP1 activation (proxy for target engagement) | [6] |

| TAE684 | H3122 (NSCLC) | Xenograft Mice | Not Specified | Not Specified | Significant tumor growth inhibition | [7] |

| CCC-003 | SH-SY5Y (Neuroblastoma) | BALB/c nu/nu Mice | Not Specified | ~20 days | Significant tumor volume reduction | [12] |

Experimental Protocols

This section outlines a detailed protocol for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model derived from an ALK-positive cancer cell line.

Materials and Reagents

-

Cell Line: H2228 or H3122 (human ALK-rearranged NSCLC cell lines).

-

Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.[7]

-

This compound: Provided as a solid.

-

Vehicle Components: DMSO, PEG300, Tween-80, Saline (0.9% NaCl).[5]

-

Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Matrigel (optional, for enhancing tumor take rate).

-

Anesthesia (e.g., Isoflurane).

Preparation of this compound Formulation

This compound should be prepared fresh daily for administration. The following protocol is for a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle.[5]

-

Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice.

-

Dissolve the calculated weight of this compound in DMSO to create a stock solution.

-

In a separate sterile tube, add PEG300.

-

Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly.

-

Add Tween-80 to the mixture and vortex until homogenous.

-

Add Saline to reach the final desired volume and concentration.

-

The final solution should be clear. Protect from light.

Xenograft Model Establishment

-

Culture H2228 cells under standard conditions (37°C, 5% CO2).

-

Harvest cells during the logarithmic growth phase using trypsin and wash with sterile PBS.

-

Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.

-

Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[7]

-

Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

Dosing and Monitoring

-

Once tumors reach a palpable volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups via oral gavage once daily.

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).

-

At the end of the study, euthanize the mice, and excise the tumors for weight measurement and downstream analysis (e.g., immunohistochemistry, western blotting).

Caption: Experimental workflow for an this compound xenograft study.

Data Analysis

-

Calculate the mean tumor volume ± SEM for each group at each measurement time point.

-

Plot the mean tumor volume over time for both treatment and control groups.

-

Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between groups.

Conclusion

This document provides a foundational protocol for investigating the in vivo efficacy of this compound in xenograft mouse models. By leveraging the provided formulation details and the comparative data from other ALK inhibitors, researchers can design robust preclinical studies to evaluate the therapeutic potential of this novel compound. Careful adherence to the outlined procedures for model establishment, drug administration, and data collection will ensure the generation of reliable and reproducible results, which are critical for advancing the development of new targeted therapies for ALK-driven cancers.

References

- 1. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]

- 3. Efficacy of Incremental Next-Generation ALK Inhibitor Treatment in Oncogene-Addicted, ALK-Positive, TP53-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The function and therapeutic targeting of anaplastic lymphoma kinase (ALK) in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. YAP1 mediates survival of ALK-rearranged lung cancer cells treated with alectinib via pro-apoptotic protein regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting ALK in Cancer: Therapeutic Potential of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alkpositive.org [alkpositive.org]

- 10. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting anaplastic lymphoma kinase (ALK) gene alterations in neuroblastoma by using alkylating pyrrole-imidazole polyamides - PMC [pmc.ncbi.nlm.nih.gov]

Alk-IN-28: A Tool for Investigating ALK-Positive Cancers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Alk-IN-28, also identified as compound 22, is an inhibitor of Anaplastic Lymphoma Kinase (ALK). This document provides detailed application notes and experimental protocols for the use of this compound in the study of ALK-positive cancers. The information is intended to guide researchers in designing and executing experiments to investigate the biological effects and therapeutic potential of this compound.

Introduction to ALK Signaling in Cancer

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In several types of cancer, genetic alterations such as chromosomal rearrangements, mutations, or amplifications lead to the constitutive activation of ALK. This aberrant signaling drives tumor growth and survival. The most common ALK fusion partner is the echinoderm microtubule-associated protein-like 4 (EML4), particularly in non-small cell lung cancer (NSCLC). Other ALK-driven malignancies include anaplastic large cell lymphoma (ALCL) and neuroblastoma.

Activated ALK triggers multiple downstream signaling cascades, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways. These pathways are central to regulating cell proliferation, survival, and apoptosis. The development of small molecule ALK inhibitors that target the ATP-binding pocket of the kinase domain has revolutionized the treatment of ALK-positive cancers.

Data Presentation: In Vitro Efficacy of this compound

Quantitative data for the anti-proliferative activity of this compound is summarized below. For comparison, IC50 values for other well-characterized ALK inhibitors are also provided.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay |

| This compound (compound 22) | KARPAS-299 | Anaplastic Large Cell Lymphoma | 0.013 | CellTiter-Glo |

| Crizotinib | KARPAS-299 | Anaplastic Large Cell Lymphoma | >0.1 | Not Specified |

| Alectinib | KARPAS-299 | Anaplastic Large Cell Lymphoma | 0.017 | Not Specified |

| Ceritinib | KARPAS-299 | Anaplastic Large Cell Lymphoma | 0.0228 | Not Specified |

| TAE684 | KARPAS-299 | Anaplastic Large Cell Lymphoma | 0.002-0.01 | Not Specified |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the IC50 value of this compound in ALK-positive cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP.

Materials:

-

This compound

-

ALK-positive cancer cell lines (e.g., KARPAS-299, H3122, SH-SY5Y)

-

Appropriate cell culture medium and supplements

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

DMSO

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 10 µM to 0.1 nM). A DMSO control (vehicle) should also be prepared.

-

Add 100 µL of the diluted compound or vehicle to the appropriate wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells.

-

Plot the normalized data against the logarithm of the compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Western Blot Analysis of ALK Signaling

This protocol is for assessing the effect of this compound on the phosphorylation status of ALK and its downstream signaling proteins.

Materials:

-

This compound

-

ALK-positive cancer cell lines

-

Cell culture medium and supplements

-

DMSO

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM) or DMSO (vehicle) for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Visualizations

ALK Signaling Pathway

Caption: ALK signaling and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Application Note: Detection of p-ALK Downregulation via Western Blot Following Alk-IN-28 Treatment

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection and semi-quantification of phosphorylated Anaplastic Lymphoma Kinase (p-ALK) in cell lysates by Western blot, following treatment with the ALK inhibitor, Alk-IN-28.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, point mutations, or amplification, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2][3] The activation of ALK leads to the autophosphorylation of specific tyrosine residues within its kinase domain, initiating a cascade of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2][3] These pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades.

ALK inhibitors are a class of targeted therapies that function by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[1] This inhibition leads to the suppression of tumor growth and induction of apoptosis in ALK-driven cancer cells.[1]

This compound is a novel small molecule inhibitor designed to target ALK. This protocol outlines the methodology to assess the efficacy of this compound in inhibiting ALK activation by measuring the levels of phosphorylated ALK (p-ALK) relative to total ALK protein in a cellular context using Western blotting.

ALK Signaling Pathway

The following diagram illustrates the central role of ALK in activating downstream oncogenic signaling pathways. Treatment with an effective ALK inhibitor, such as this compound, is expected to block these signaling cascades by inhibiting the initial autophosphorylation of the ALK receptor.

References

Application Notes and Protocols for Immunohistochemical Staining of ALK using the ALK Inhibitor Alk-IN-28

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Aberrant ALK signaling, often due to chromosomal rearrangements, amplifications, or mutations, is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[2][3] These genetic alterations lead to the constitutive activation of the ALK kinase domain, which in turn activates downstream signaling pathways such as the JAK/STAT, RAS/MAPK, PI3K/AKT, and PLCγ pathways, promoting cell proliferation, survival, and differentiation.[4]

The development of small molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers. These inhibitors typically function by competing with ATP for the binding site in the ALK kinase domain, thereby blocking its activity.[] Alk-IN-28 is a potent inhibitor of anaplastic lymphoma kinase (ALK).[6] For research and drug development purposes, it is essential to have robust methods to assess the expression and inhibition of ALK in preclinical models. Immunohistochemistry (IHC) is a powerful technique to visualize ALK protein expression in tissue samples and to evaluate the in situ effects of ALK inhibitors.

These application notes provide a comprehensive overview of ALK signaling, detailed protocols for ALK IHC, and representative data on the efficacy of a potent ALK inhibitor, NVP-TAE684, which can serve as a valuable reference for studies involving this compound and other novel ALK inhibitors.

ALK Signaling Pathway

The ALK signaling pathway is a complex network that, when constitutively activated, drives oncogenesis. The diagram below illustrates the major downstream cascades initiated by activated ALK.

Quantitative Data for ALK Inhibitors

The following tables summarize the in vitro and in vivo efficacy of the potent ALK inhibitor NVP-TAE684, which serves as a reference for the expected activity of novel ALK inhibitors like this compound.

Table 1: In Vitro Potency of ALK Inhibitors

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| This compound | KARPAS-299 | 13 | [6] |

| NVP-TAE684 | Ba/F3 NPM-ALK | 3 | [7] |

| Karpas-299 | 2-5 | [7][8] | |

| SU-DHL-1 | 2-5 | [8][9] |

Table 2: In Vivo Efficacy of NVP-TAE684 in a Karpas-299 Xenograft Model

| Treatment Group | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) | Observations | Reference |

| Vehicle Control | - | 0 | Progressive tumor growth | [10] |

| NVP-TAE684 | 3 | Significant reduction in lymphoma development | 100- to 1000-fold reduction in luminescence signal | [10] |

| NVP-TAE684 | 10 | Significant reduction in lymphoma development | No signs of compound- or disease-related toxicity | [10] |

Experimental Protocols

Immunohistochemistry (IHC) Staining for ALK

This protocol is a general guideline for the detection of ALK protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen Peroxide (3%)

-

Blocking Buffer (e.g., 10% normal goat serum in PBS)

-

Primary Antibody (e.g., anti-ALK, clone D5F3 or 5A4)

-

Secondary Antibody (HRP-conjugated)

-

DAB Substrate Kit

-

Hematoxylin counterstain

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Immerse slides in 100% ethanol twice for 3 minutes each.

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 70% ethanol for 3 minutes.

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in Antigen Retrieval Buffer.

-

Heat to 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Block:

-

Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-ALK antibody to the recommended concentration (e.g., 1:50 - 1:200).

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS.

-

Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

Detection:

-

Rinse slides with PBS.

-

Prepare and apply DAB substrate according to the manufacturer's instructions.

-

Monitor for color development (brown precipitate).

-

-

Counterstaining:

-

Rinse slides with deionized water.

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with deionized water.

-

-

Dehydration and Mounting:

-

Dehydrate slides through graded ethanol and xylene.

-

Mount with a permanent mounting medium.

-

Experimental Workflow for Evaluating ALK Inhibitors

The following diagram outlines a typical workflow for assessing the efficacy of an ALK inhibitor using IHC.

Conclusion

These application notes provide a framework for utilizing immunohistochemistry to study ALK expression and the effects of ALK inhibitors. The provided protocols and representative data for a potent ALK inhibitor can guide researchers in designing and interpreting experiments with novel compounds such as this compound. Careful optimization of IHC protocols and rigorous data analysis are crucial for obtaining reliable and reproducible results in the evaluation of potential therapeutic agents targeting the ALK signaling pathway.

References

- 1. The function and therapeutic targeting of anaplastic lymphoma kinase (ALK) in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anaplastic lymphoma kinase: role in cancer pathogenesis and small-molecule inhibitor development for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20200157236A1 - Anti-ALK Antibodies and Methods for Use Thereof - Google Patents [patents.google.com]

- 4. Collection - Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

Application Notes and Protocols for High-Throughput Screening with Alk-IN-28

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-28 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Genetic alterations, such as chromosomal translocations, gene amplifications, or point mutations, can lead to constitutive activation of ALK, a known driver of various cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[1][2] this compound, also identified as compound 22, presents a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel anti-cancer therapeutics targeting ALK-driven malignancies. These application notes provide detailed protocols for utilizing this compound in HTS assays and an overview of the relevant signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been quantified against the human anaplastic large-cell lymphoma cell line KARPAS-299, which harbors the NPM-ALK fusion protein.

| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |

| This compound (compound 22) | KARPAS-299 | CellTiter-Glo® | 72 hours | 0.013 |

Signaling Pathways

Constitutive activation of ALK in cancer cells, such as the NPM-ALK fusion in KARPAS-299 cells, leads to the activation of several downstream signaling cascades that promote cell proliferation, survival, and transformation.[3] Key pathways include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.[3][4] Inhibition of ALK with small molecules like this compound is expected to attenuate these downstream signals. Specifically, in KARPAS-299 cells, ALK inhibition has been shown to decrease the phosphorylation of STAT3, AKT, and ERK1/2.[4][5]

Caption: ALK signaling pathway in ALCL cells.

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for a high-throughput screen to identify inhibitors of ALK-driven cell proliferation is outlined below. This protocol is designed for a 384-well plate format and utilizes the CellTiter-Glo® Luminescent Cell Viability Assay.

Caption: High-throughput screening workflow.

Detailed Methodology for Cell Viability HTS Assay

This protocol is adapted for the screening of chemical libraries for inhibitors of KARPAS-299 cell proliferation.

Materials:

-

KARPAS-299 cells (ATCC® CRL-2935™)

-

RPMI-1640 Medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (positive control)

-

DMSO (vehicle control)

-

384-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer plate reader

Procedure:

-

Cell Culture: Maintain KARPAS-299 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating:

-

Harvest exponentially growing KARPAS-299 cells and determine cell density and viability using a hemocytometer and trypan blue exclusion.

-

Dilute the cell suspension in culture medium to a final concentration of 1 x 10^5 cells/mL.

-

Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).

-

Incubate the plates overnight at 37°C and 5% CO2.

-

-

Compound Addition:

-

Prepare a dilution series of this compound in DMSO to be used as a positive control. A typical 10-point, 3-fold serial dilution starting from 10 µM can be used.

-

Prepare the library compounds at the desired screening concentration in DMSO.

-

Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions and controls to the assay plates. The final DMSO concentration should be kept below 0.5%.

-

-

Incubation: Incubate the assay plates for 72 hours at 37°C and 5% CO2.

-

Cell Viability Measurement:

-

Equilibrate the assay plates and the CellTiter-Glo® Reagent to room temperature for at least 30 minutes.

-

Add 25 µL of CellTiter-Glo® Reagent to each well.

-

Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the number of viable cells.

-

Normalize the data to the vehicle (DMSO) control (100% viability) and a background control (no cells, 0% viability).

-

Calculate the percent inhibition for each compound.

-

For dose-response curves, plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Conclusion